molecular formula C7H6BClO3 B1585725 2-Chloro-5-formylphenylboronic acid CAS No. 1150114-78-5

2-Chloro-5-formylphenylboronic acid

Cat. No.: B1585725
CAS No.: 1150114-78-5
M. Wt: 184.39 g/mol
InChI Key: BGTXLDYEFFSFNR-UHFFFAOYSA-N
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Description

2-Chloro-5-formylphenylboronic acid is an organic compound with the molecular formula C7H6BClO3. It is characterized by the presence of a chlorine atom and a formyl group attached to a phenyl ring, along with a boronic acid functional group. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .

Mechanism of Action

Target of Action

The primary target of 2-Chloro-5-formylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

The This compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This process is part of the SM coupling reaction, which also involves oxidative addition .

Biochemical Pathways

The This compound affects the SM coupling reaction pathway . This pathway involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .

Pharmacokinetics

The pharmacokinetics of This compound The success of the sm coupling reaction, in which this compound plays a crucial role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound may have good bioavailability.

Result of Action

The molecular and cellular effects of the action of This compound are the formation of new carbon–carbon bonds . This is a result of the compound’s role in the SM coupling reaction .

Action Environment

The action, efficacy, and stability of This compound are influenced by environmental factors such as reaction conditions . The broad application of the SM coupling reaction, in which this compound is used, arises from the exceptionally mild and functional group tolerant reaction conditions . This suggests that the compound is relatively stable and can function effectively under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-formylphenylboronic acid typically involves the reaction of this compound with boronic acid derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst, a base, and a suitable solvent. The reaction is carried out under mild conditions, making it a versatile and widely used method in organic synthesis .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials, precise control of reaction conditions, and efficient purification techniques to ensure the quality and yield of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-formylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: 2-Chloro-5-formylphenylboronic acid is unique due to the presence of both a chlorine atom and a formyl group on the phenyl ring, which allows for diverse chemical reactivity. Compared to similar compounds, it offers a balance of reactivity and stability, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

(2-chloro-5-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-4,11-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGTXLDYEFFSFNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C=O)Cl)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376833
Record name 2-Chloro-5-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1150114-78-5
Record name 2-Chloro-5-formylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376833
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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